1,4-Di(2-pyridyl)piperazine
Overview
Description
1,4-Di(2-pyridyl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity and is also a metabolite of Azaperone .
Synthesis Analysis
The synthesis of the ‘click’ derived 1,4-di (2-pyridyl)-1,2,3-triazole (dpt) chelator/ligand from 2-azidopyridine and 2-ethynylpyridine using Cu (i) and TBTA by microwave assisted synthesis is presented .Molecular Structure Analysis
The molecular formula of 1,4-Di(2-pyridyl)piperazine is C14H16N4 . The molecular weight is 240.30 g/mol . The InChIKey is GMNOIEBLHFKZLT-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanistic pathway involves the in-situ formation of aryl radical anion intermediate and progressed via a single electron transfer (SET) mechanism .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.3 Ų . It has a rotatable bond count of 2 . The exact mass is 240.137496527 g/mol .Scientific Research Applications
Analytical Chemistry: Determination of Isocyanates
1,4-Di(2-pyridyl)piperazine is utilized as a reagent in analytical chemistry for the quantitative determination of isocyanates in air samples. This application is crucial in monitoring environmental and occupational exposure to isocyanates, which are potent irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts .
Fluorometric Analysis: Airborne Diisocyanates Detection
This compound serves as a reagent in fluorometric methods for detecting airborne diisocyanates. The sensitivity of this method is beneficial for tracing low levels of diisocyanates, which are significant due to their potential health impacts .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dipyridin-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-7-15-13(5-1)17-9-11-18(12-10-17)14-6-2-4-8-16-14/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOIEBLHFKZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282913 | |
Record name | 1,4-Di(2-pyridyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(2-pyridyl)piperazine | |
CAS RN |
64728-49-0 | |
Record name | 64728-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Di(2-pyridyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Di(2-pyridyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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